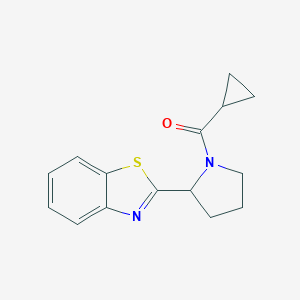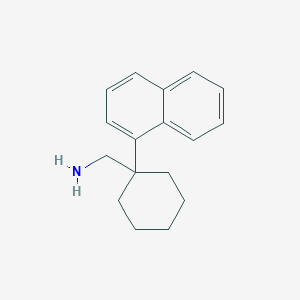
N-(2,4-dimethoxyphenyl)-1-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-1-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is commonly referred to as DTT-205 and belongs to the class of pyrazole carboxamides.
作用機序
The mechanism of action of DTT-205 is not fully understood. However, it has been suggested that it may exert its effects through the inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes. COX-2 and LOX are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes, respectively. By inhibiting these enzymes, DTT-205 may reduce inflammation and pain.
Biochemical and Physiological Effects
DTT-205 has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been investigated for its potential neuroprotective effects. In a study conducted on rats, DTT-205 was found to improve cognitive function and reduce oxidative stress in the brain.
実験室実験の利点と制限
One advantage of DTT-205 is its potential therapeutic applications in the treatment of various diseases. Additionally, it has been shown to exhibit low toxicity in animal models. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
将来の方向性
Future research on DTT-205 should focus on further elucidating its mechanism of action and exploring its potential therapeutic applications in the treatment of various diseases. Additionally, studies should be conducted to investigate its pharmacokinetics and pharmacodynamics in humans.
合成法
DTT-205 is synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis process begins with the condensation of 2,4-dimethoxybenzaldehyde and 4-methoxyphenylhydrazine to form 2,4-dimethoxyphenylhydrazone. The hydrazone is then reacted with 3-bromo-1,1-dioxo-tetrahydrothiophene to form the corresponding thienyl hydrazone. The final step involves the cyclization of the thienyl hydrazone with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid to form DTT-205.
科学的研究の応用
DTT-205 has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. Additionally, it has been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
特性
製品名 |
N-(2,4-dimethoxyphenyl)-1-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide |
|---|---|
分子式 |
C23H25N3O6S |
分子量 |
471.5 g/mol |
IUPAC名 |
N-(2,4-dimethoxyphenyl)-1-(1,1-dioxothiolan-3-yl)-5-(4-methoxyphenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C23H25N3O6S/c1-30-17-6-4-15(5-7-17)21-13-20(25-26(21)16-10-11-33(28,29)14-16)23(27)24-19-9-8-18(31-2)12-22(19)32-3/h4-9,12-13,16H,10-11,14H2,1-3H3,(H,24,27) |
InChIキー |
JAGWRGLXOWBGEP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC(=NN2C3CCS(=O)(=O)C3)C(=O)NC4=C(C=C(C=C4)OC)OC |
正規SMILES |
COC1=CC=C(C=C1)C2=CC(=NN2C3CCS(=O)(=O)C3)C(=O)NC4=C(C=C(C=C4)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-{2-[1-(2-Propoxybenzoyl)piperidin-2-yl]ethyl}morpholine](/img/structure/B256178.png)

![N-[(1-morpholin-4-ylcyclohexyl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B256182.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide](/img/structure/B256183.png)
![2-[(4-Methylquinolin-2-yl)sulfanyl]-1-(morpholin-4-yl)propan-1-one](/img/structure/B256188.png)
![4-(4-Tert-butylphenyl)-2-(methylsulfanyl)-6-[(tetrahydro-2-furanylmethyl)amino]-5-pyrimidinecarbonitrile](/img/structure/B256189.png)
![N-[4-(3-oxo-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B256192.png)

![8a-Phenyl-octahydropyrrolo[1,2-a]pyrimidin-6-one](/img/structure/B256201.png)
![6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B256208.png)
![2-[1-(cyclopropylcarbonyl)-4-piperidinyl]-5-fluoro-1H-benzimidazole](/img/structure/B256213.png)
